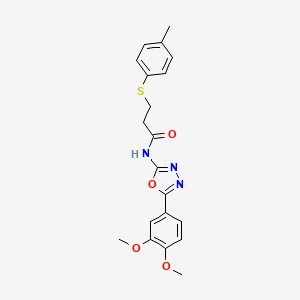

![molecular formula C10H13NO B3009069 2-[(Dimethylamino)methyl]benzaldehyde CAS No. 19886-78-3](/img/structure/B3009069.png)

2-[(Dimethylamino)methyl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

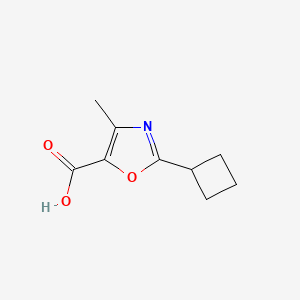

2-[(Dimethylamino)methyl]benzaldehyde (DMAMB) is an organic compound that belongs to the class of benzaldehydes. It is a colorless liquid with a sweet, pungent odor and has a melting point of -20 °C and a boiling point of 170 °C. DMAMB is an important intermediate in the synthesis of pharmaceuticals, dyes, and perfumes. It is also used as a flavoring agent in food products and as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Asymmetric Synthesis

2-[(Dimethylamino)methyl]benzaldehyde plays a significant role in asymmetric synthesis. A study by Yamakawa and Noyori (1999) revealed that its derivative, (2S)-3-exo-(dimethylamino)isoborneol ((2S)-DAIB), is crucial in the asymmetric addition of dimethylzinc to benzaldehyde. This process involves a methylzinc aminoalkoxide/dimethylzinc/benzaldehyde mixed-ligand complex, showing the importance of this compound in enantioselective catalysis (Yamakawa & Noyori, 1999).

Vibrational Dynamics in Materials

In the field of materials science, 4-(dimethylamino) benzaldehyde (a variant of this compound) has been studied for its vibrational dynamics. Nolasco, Ribeiro-Claro, and Vaz (2022) used inelastic neutron scattering and periodic DFT calculations to understand the external phonon modes and molecular vibrations in the crystalline form of this compound (Nolasco, Ribeiro-Claro, & Vaz, 2022).

Catalysis in Organic Chemistry

Kitamura, Oka, and Noyori (1999) explored the role of 3-exo-(Dimethylamino)isoborneol in promoting the asymmetric addition of dialkylzincs to aldehydes. This study provided insights into the catalytic organozinc species, demonstrating the importance of this compound derivatives in catalysis within organic chemistry (Kitamura, Oka, & Noyori, 1999).

Spectroscopic Analysis

Kushto and Jagodzinski (1998) conducted a spectroscopic analysis of 4-(dimethylamino)benzaldehyde. Their work involved infrared and Raman spectra of isotopic forms, providing valuable information about the molecular structure and behavior of compounds related to this compound (Kushto & Jagodzinski, 1998).

Corrosion Inhibition

In an interesting application in materials engineering, Singh et al. (2016) investigated 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone as a corrosion inhibitor for mild steel. This study highlighted the potential of derivatives of this compound in protecting metals against corrosion, emphasizing its utility in industrial applications (Singh, Kumar, Udayabhanu, & John, 2016).

Safety and Hazards

“2-[(Dimethylamino)methyl]benzaldehyde” is considered hazardous. It is harmful if swallowed . It is also harmful to aquatic life with long-lasting effects . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, remove the person to fresh air . If ingested, do not induce vomiting and call a physician or poison control center immediately .

Propiedades

IUPAC Name |

2-[(dimethylamino)methyl]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,8H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLMZALRNYGLMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B3008989.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3008991.png)

![(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3008996.png)

![{2-[(2-Furylmethyl)amino]pteridin-4-yl}(4-methylphenyl)amine](/img/structure/B3008997.png)

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)

![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)

![Methyl 3-[(2-furylcarbonyl)amino]-4-(phenylsulfonyl)benzenecarboxylate](/img/structure/B3009002.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)